molecular formula C7H14O4 B8622225 Methyl 2-hydroxy-3-isopropoxypropanoate

Methyl 2-hydroxy-3-isopropoxypropanoate

Cat. No.: B8622225
M. Wt: 162.18 g/mol
InChI Key: IZRXWSJBGBARPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-hydroxy-3-isopropoxypropanoate is an ester derivative of propanoic acid featuring a hydroxyl (-OH) group at the C2 position and an isopropoxy (-OCH(CH₃)₂) group at the C3 position. Its molecular formula is C₇H₁₄O₄, with a molecular weight of 162.18 g/mol. The compound’s structure combines polar (hydroxyl) and moderately hydrophobic (isopropoxy) substituents, which may influence its solubility, stability, and reactivity.

Properties

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

methyl 2-hydroxy-3-propan-2-yloxypropanoate

InChI

InChI=1S/C7H14O4/c1-5(2)11-4-6(8)7(9)10-3/h5-6,8H,4H2,1-3H3

InChI Key

IZRXWSJBGBARPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(C(=O)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct data on Methyl 2-hydroxy-3-isopropoxypropanoate. However, structural analogs and methyl esters referenced in the evidence can be analyzed for comparative insights:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Source/Application Evidence Reference
This compound C₇H₁₄O₄ Hydroxyl, isopropoxy, methyl ester Hypothetical applications N/A
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ Diterpene backbone, methyl ester Resin component (plant-derived)
3-Methyl-L-tyrosine derivatives C₁₀H₁₃NO₃ Amino acid, methylphenol, carboxyl Biochemical research
2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one C₁₆H₂₃NO₂ Cyclohexanone, isopropylamino, methoxy Psychoactive substance (reported)

Key Observations

Structural Diversity: this compound is a small, branched ester with polar and nonpolar substituents. In contrast, sandaracopimaric acid methyl ester is a diterpene-derived methyl ester with a rigid, hydrophobic backbone typical of resin acids. 3-Methyl-L-tyrosine derivatives are amino acid-based, emphasizing carboxyl and aromatic groups, which differ significantly in reactivity and biological activity compared to the target compound.

Functional Group Impact: The hydroxyl and isopropoxy groups in this compound may enhance solubility in polar solvents compared to purely hydrophobic esters like sandaracopimaric acid methyl ester. However, the isopropoxy group could reduce hydrophilicity relative to unsubstituted hydroxy esters (e.g., methyl lactate). 2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one highlights how methoxy and amino groups in cyclic systems can confer psychoactive properties, a feature unlikely in the target compound due to its lack of aromaticity or nitrogen-containing groups.

Applications and Toxicity: While sandaracopimaric acid methyl ester is naturally occurring in plant resins , this compound’s synthetic nature suggests industrial or laboratory use. Toxicity data for the target compound are absent in the evidence, unlike 3-Methyl-L-tyrosine derivatives, which caution incomplete toxicological profiles .

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